molecular formula C17H17N3O2 B2822027 2-furyl[4-(1H-indol-4-yl)piperazino]methanone CAS No. 256458-55-6

2-furyl[4-(1H-indol-4-yl)piperazino]methanone

Cat. No.: B2822027
CAS No.: 256458-55-6
M. Wt: 295.342
InChI Key: KPGKDRAVHHIWHR-UHFFFAOYSA-N
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Description

Furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone is a complex organic compound that combines the structural features of furan, indole, and piperazine. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the indole moiety, in particular, is known for its wide range of biological activities, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furyl[4-(1H-indol-4-yl)piperazino]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring can be introduced by reacting the indole derivative with piperazine in the presence of a suitable catalyst.

    Furan Ring Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the methanone linkage, converting it to a hydroxyl group.

    Substitution: Electrophilic substitution reactions are common at the indole and furan rings due to their electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-furyl[4-(1H-indol-4-yl)piperazino]methanone involves its interaction with specific molecular targets in biological systems. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This compound may interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-yl-[4-(1H-indol-3-yl)piperazin-1-yl]methanone: Similar structure but with a different position of the indole nitrogen.

    Furan-2-yl-[4-(1H-indol-5-yl)piperazin-1-yl]methanone: Variation in the position of the indole ring.

    Furan-2-yl-[4-(1H-indol-6-yl)piperazin-1-yl]methanone: Another positional isomer.

Uniqueness

Furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone is unique due to its specific arrangement of the furan, indole, and piperazine rings, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs.

This detailed article provides a comprehensive overview of 2-furyl[4-(1H-indol-4-yl)piperazino]methanone, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

furan-2-yl-[4-(1H-indol-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c21-17(16-5-2-12-22-16)20-10-8-19(9-11-20)15-4-1-3-14-13(15)6-7-18-14/h1-7,12,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGKDRAVHHIWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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